molecular formula C11H26IN B1660048 (1-Methylheptyl)trimethylammonium iodide CAS No. 70996-13-3

(1-Methylheptyl)trimethylammonium iodide

Cat. No.: B1660048
CAS No.: 70996-13-3
M. Wt: 299.24 g/mol
InChI Key: IPCZLUGJZALBCS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methylheptyl)trimethylammonium iodide is a quaternary ammonium salt characterized by a trimethylammonium group attached to a branched heptyl chain. Its extended alkyl chain enhances lipophilicity compared to shorter-chain analogues, making it relevant in phase-transfer catalysis, organic synthesis, and possibly pharmacology .

Properties

CAS No.

70996-13-3

Molecular Formula

C11H26IN

Molecular Weight

299.24 g/mol

IUPAC Name

trimethyl(octan-2-yl)azanium;iodide

InChI

InChI=1S/C11H26N.HI/c1-6-7-8-9-10-11(2)12(3,4)5;/h11H,6-10H2,1-5H3;1H/q+1;/p-1

InChI Key

IPCZLUGJZALBCS-UHFFFAOYSA-M

SMILES

CCCCCCC(C)[N+](C)(C)C.[I-]

Canonical SMILES

CCCCCCC(C)[N+](C)(C)C.[I-]

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Trimethylammonium vs. Triethylammonium Derivatives

Replacing the trimethylammonium group with triethylammonium in analogous compounds significantly alters properties:

  • Basicity : Triethylammonium derivatives (e.g., ethoxyethyl triethylammonium iodide) exhibit lower basicity than trimethylammonium counterparts due to steric hindrance and electronic effects .
  • Molar Volume : Substitution increases molar volume by ~45 cm³/mol in ketones and esters, but slightly less (~43 cm³/mol) in ethers and n-pentyl derivatives, reflecting solvent-dependent steric interactions .
  • Configuration : Triethylammonium groups favor trans configurations, whereas trimethylammonium groups adopt gauche configurations, influencing solvation and packing efficiency .

Table 1: Volume Changes in Ammonium Group Substitution

Compound Type Δ Volume (cm³/mol)
Ketones/Esters +45.4–45.6
Ethers/n-Pentyl +43.2–43.5
Chain Length and Branching Effects
  • Biological Potency : Decamethylene-bis(trimethylammonium iodide) (C10 chain) shows twice the curare-like potency of d-tubocurarine, while pentamethylene analogues (C5 chain) are fivefold less potent. The heptyl chain in (1-Methylheptyl)trimethylammonium iodide may enhance membrane interaction but reduce specificity compared to shorter chains .
  • Thermodynamics : Longer alkyl chains increase hydrophobic interactions, reducing osmotic coefficients and enthalpies of dilution. For example, acetylcholine iodide (short chain) has distinct dilution behavior compared to n-pentyltriethylammonium iodide .
Comparison with Tetramethylammonium and Tetraethylammonium Salts
  • Ionic Conductivity : Tetramethylammonium iodide lacks a long alkyl chain, resulting in higher water solubility but lower lipid membrane affinity compared to (1-Methylheptyl)trimethylammonium iodide .
  • Applications : Tetraethylammonium iodide is a reference electrolyte in thermodynamics studies, while (1-Methylheptyl)trimethylammonium iodide’s branched structure may stabilize micelles or vesicles .

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